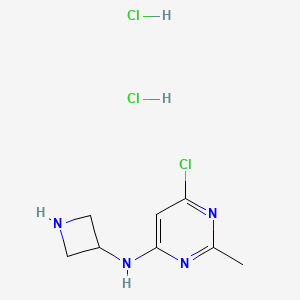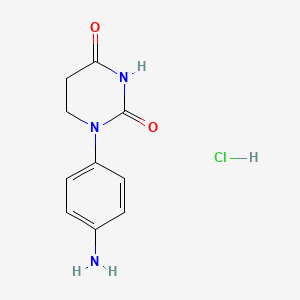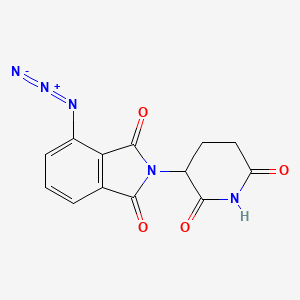
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an azetidine group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the azetidine group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can optimize the process, reducing waste and improving yield. Industrial methods also focus on cost-effective and scalable approaches to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyridin-2-amine dihydrochloride
Uniqueness
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is unique due to the presence of the chlorine and methyl groups on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H13Cl3N4 |
|---|---|
Poids moléculaire |
271.6 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-5-11-7(9)2-8(12-5)13-6-3-10-4-6;;/h2,6,10H,3-4H2,1H3,(H,11,12,13);2*1H |
Clé InChI |
SZRAIVOCHXJBOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)NC2CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)

![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)


![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)

![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
